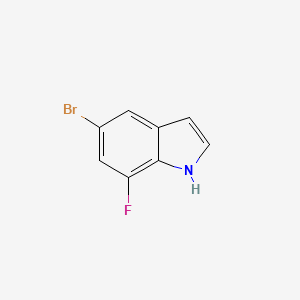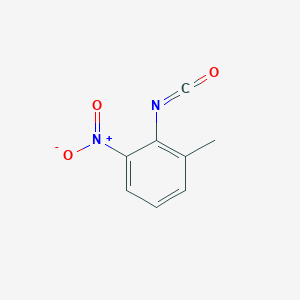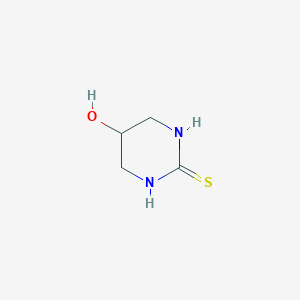
二苯基-双(1,1,1,3,3,3-六氟-2-苯基-2-丙氧基)硫杂环
描述
Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane, also known as Martin’s Sulfurane, is a chemical compound with the molecular formula C30H20F12O2S . It is a white solid that easily undergoes sublimation .
Synthesis Analysis
The compound can be prepared by the reaction of the potassium salt of 1,1,1,3,3,3-hexafluoro-2-phenylisopropanol with diphenyl sulfide in the presence of chlorine in ether at -78°C .Molecular Structure Analysis
The IUPAC name of the compound is bis[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy]-diphenyl-λ4-sulfane . The InChI and Canonical SMILES strings provide a detailed description of the molecular structure .Physical And Chemical Properties Analysis
The compound is a white crystal with a melting point of 107-109°C . It is soluble in ether, benzene, acetone, and alcohols . The molecular weight of the compound is 672.5 g/mol .科学研究应用
Dehydration of Secondary Alcohols
Martin Sulfurane is used for the dehydration of secondary alcohols to give an alkene . The reaction involves the conversion of a secondary alcohol (RCH(OH)CH2R’) into an alkene (RCH=CHR’) .
Amide Cleavage
Amide cleavage is another application of Martin Sulfurane. It can break down amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom .
Epoxide Formation
Martin Sulfurane is used in the formation of epoxides, which are cyclic ethers with a three-atom ring. This process involves the reaction of an alkene with a peracid .
Sulfinimine Synthesis
Sulfinimines, also known as N-sulfinyl imines, can be synthesized using Martin Sulfurane. These compounds are useful intermediates in organic synthesis .
Oxidation Reactions
Martin Sulfurane is used in oxidation reactions. It can convert primary alcohols into aldehydes and secondary alcohols into ketones .
Coupling Reactions
Martin Sulfurane is used in coupling reactions, which involve the joining of two organic fragments via the formation of a new chemical bond .
These applications make Martin Sulfurane a valuable tool in the field of organic synthesis. Its mild and neutral nature makes it compatible with a wide range of functional groups like carbamate, carbonyl, ester, ether, etc . This allows it to be used in the synthesis of many natural products .
安全和危害
The compound should be kept away from heat, sparks, open flames, and hot surfaces. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with skin or eyes, it should be rinsed off immediately . It should be stored in a place where it can avoid moisture as it readily hydrolyzes and decomposes slowly at room temperature in solution .
作用机制
Martin Sulfurane, also known as Bis[alpha,alpha-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur, Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane, or Martin’s Sulfurane Dehydrating agent, is a versatile reagent in organic synthesis .
Target of Action
Martin Sulfurane is reactive towards active hydrogen compounds . It is one of the reagents of choice for a class of reactions including dehydration, amide cleavage, epoxide formation, sulfinimine synthesis, oxidation, and coupling .
Mode of Action
The general mechanism of action involves the rapid exchange of one of the alkoxy ligands on the sulfurane, followed by ionization giving an alkoxysulfonium ion, which, in turn, undergoes E1 or E2 elimination .
Biochemical Pathways
The primary biochemical pathway affected by Martin Sulfurane is the dehydration of secondary alcohols to give alkenes . This reaction involves the removal of a water molecule (or the elements of water) from a molecule .
Pharmacokinetics
It’s worth noting that the compound is a white solid that easily undergoes sublimation .
Result of Action
The result of Martin Sulfurane’s action is the transformation of the target molecules through reactions such as dehydration, amide cleavage, epoxide formation, sulfinimine synthesis, oxidation, and coupling . For example, one application is for the dehydration of a secondary alcohol to give an alkene .
Action Environment
Martin Sulfurane is a mild and neutral reagent . These reactions are quite compatible with a wide range of functional groups like carbamate, carbonyl, ester, ether, etc . It is sensitive to water and is best stored in a glove box .
属性
IUPAC Name |
bis[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy]-diphenyl-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F12O2S/c31-27(32,33)25(28(34,35)36,21-13-5-1-6-14-21)43-45(23-17-9-3-10-18-23,24-19-11-4-12-20-24)44-26(29(37,38)39,30(40,41)42)22-15-7-2-8-16-22/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBJVUYNZSLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)OS(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394127 | |
| Record name | Bis[bis(trifluoromethyl)phenylmethoxy]diphenylsulfurane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane | |
CAS RN |
32133-82-7 | |
| Record name | (T-4)-Bis[α,α-bis(trifluoromethyl)benzenemethanolato-κO]diphenylsulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32133-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032133827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis[bis(trifluoromethyl)phenylmethoxy]diphenylsulfurane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[alpha,alpha-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL-BIS(1,1,1,3,3,3-HEXAFLUORO-2-PHENYL-2-PROPOXY)SULFURANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9631K90E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Martin's sulfurane and what is its primary use in organic synthesis?
A1: Martin's sulfurane, also known as diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane, is a mild and highly selective dehydrating agent commonly used in organic synthesis. [, , , , , , , , , , ] It is particularly useful for the dehydration of alcohols to form alkenes, especially in complex molecules where other methods may lead to unwanted side reactions.
Q2: How does Martin's sulfurane interact with alcohols to achieve dehydration?
A2: Martin's sulfurane reacts with alcohols through a nucleophilic attack by the alcohol oxygen on the electrophilic sulfur atom of the sulfurane. This forms an intermediate alkoxysulfonium salt. Subsequent elimination of diphenyl sulfide and a substituted phenol generates the desired alkene. [, , , , ]
Q3: What are the advantages of using Martin's sulfurane over other dehydrating agents?
A3: Martin's sulfurane offers several advantages:
- Mild reaction conditions: It operates under mild conditions, often at room temperature or slightly above, making it suitable for substrates sensitive to harsh acids or bases. [, , , ]
- High regioselectivity: It exhibits excellent regioselectivity in dehydration reactions, often favoring the formation of the more substituted alkene. [, , , , ]
- Stereospecificity: In certain cases, particularly with β-hydroxy-α-amino acid derivatives, Martin's sulfurane has demonstrated stereospecific dehydration, leading to the selective formation of either E or Z isomers. [, , ]
Q4: Can you provide the molecular formula and weight of Martin's sulfurane?
A4: The molecular formula of Martin's sulfurane is C30H22F12O2S, and its molecular weight is 674.63 g/mol.
Q5: Are there any specific spectroscopic data available for characterizing Martin's sulfurane?
A5: While readily available spectroscopic data for Martin's sulfurane is limited, its characterization typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques confirm the structure and purity of the reagent.
Q6: What are some notable applications of Martin's sulfurane in the synthesis of natural products?
A6: Martin's sulfurane has played a crucial role in the total synthesis of various natural products. This includes its use in synthesizing the neocarzinostatin chromophore aglycon, a potent antitumor agent, by facilitating the elimination of a tertiary hydroxyl group. [] It was also instrumental in assembling the diene unit in (−)-galbonolide B, a marine natural product, and in constructing the tetracyclic core of cyanogramide D, another marine natural product. [, ]
Q7: Has computational chemistry been used to study the dehydration mechanism of Martin's sulfurane?
A7: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of ylide transfer from Martin's sulfurane to carbonyl compounds. [] These calculations have provided insights into the reaction pathways and the factors influencing product formation. Additionally, DFT calculations were used to elucidate the stereospecificity observed in the dehydration of β-tert-hydroxy amino acid derivatives, revealing a highly asynchronous E2 anti process. []
Q8: Have any studies explored the structure-activity relationship (SAR) of Martin's sulfurane?
A8: While extensive SAR studies specifically focused on modifying Martin's sulfurane are limited, some research investigated the steric and electronic effects of secondary alcohols on their reactivity with the reagent. [] Understanding these effects can provide valuable information for optimizing reaction conditions and predicting the outcome of dehydration reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)



